5-chloro-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-Chloro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound known for its unique combination of chlorine and iodine functional groups. This compound is often used in organic synthesis and pharmaceutical research due to its potential biological activity and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-iodoaniline with phthalic anhydride in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen substitution reactions can replace the chlorine or iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Chloro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: Known for its unique combination of chlorine, iodine, and fluorine functional groups.
5-Chloro-2-(4-iodophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone: Another compound with similar halogen functional groups.
Uniqueness
5-Chloro-2-(4-iodophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H7ClINO2 |
---|---|
Molecular Weight |
383.57 g/mol |
IUPAC Name |
5-chloro-2-(4-iodophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7ClINO2/c15-8-1-6-11-12(7-8)14(19)17(13(11)18)10-4-2-9(16)3-5-10/h1-7H |
InChI Key |
IOJALCXDSATGEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Cl)I |
Origin of Product |
United States |
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